tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,6-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-10-5-4-8-9(16-10)6-7-15-11(8)14/h4-7H,1-3H3,(H,16,17,18) |
InChI Key |
VVVVZTYKNROEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate typically involves several steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-1,6-naphthyridine.
Bromination: The naphthyridine ring is brominated using bromine or a brominating agent.
Carbamate Formation: The brominated naphthyridine is then reacted with tert-butyl carbamate under suitable conditions to form the final product.
Chemical Reactions Analysis
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex structures.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and organic solvents such as dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Brominated Carbamates
a. tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (C₁₂H₁₆BrN₂O₃; MW: 347.18 g/mol)
- Structural Differences: Features a monocyclic pyridine ring with methoxy and methylcarbamate groups at positions 3 and 2, respectively.
- Applications : Used in kinase inhibitor synthesis due to its planar structure.
b. tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (C₁₀H₁₁BrN₂O₃; MW: 311.11 g/mol)
- Key Contrast : The hydroxyl group at position 3 introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, this increases susceptibility to oxidation compared to the naphthyridine analog .
- Reactivity : Bromine at position 5 enables efficient Pd-catalyzed couplings, but the hydroxyl group necessitates protection during multi-step syntheses.
c. tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate (C₁₅H₂₁BrN₄O₃; MW: 409.26 g/mol)
- Functional Groups : The pivalamido group at position 5 provides steric bulk, slowing down unwanted side reactions. This contrasts with the naphthyridine derivative, where steric effects arise from the fused ring system .
Naphthyridine and Bicyclic Analogs
a. tert-Butyl {1-[4-(5-{2-[(1-methyl-1H-imidazol-4-yl)carbonyl]hydrazino}-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl}carbamate
- Structure: Shares the 1,6-naphthyridine core but includes a phenyl group at position 3 and a hydrazino-imidazole side chain.
- Synthetic Utility : Demonstrated in a multi-step synthesis (60°C, N₂ atmosphere) with a yield of ~70%, highlighting the compatibility of brominated naphthyridines in complex reactions .
b. tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate
- Core Differences : A pyrimidine-cyclohexane hybrid instead of naphthyridine. The iodine substituent offers distinct reactivity (e.g., Stille couplings) compared to bromine .
Physicochemical and Reactivity Comparison
Biological Activity
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a naphthyridine moiety, a bromine substituent, and a carbamate functional group, this compound exhibits a range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.15 g/mol. The presence of the bromine atom at the 5-position enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Activity
Studies have demonstrated that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Its structural similarity to known anticancer agents suggests potential applications in cancer therapy. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and HL-60, showing promising results in inhibiting cell proliferation.
Anti-inflammatory Properties
Preliminary findings suggest that this compound may possess anti-inflammatory properties. This activity is linked to its ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in blood coagulation pathways, indicating its possible use as an anticoagulant agent.
- Binding Affinity : Interaction studies have shown that it binds to specific proteins associated with cancer progression, which may lead to reduced tumor growth.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on HeLa cells:
- Method : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant cytotoxicity at lower concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Study 2: Antimicrobial Activity
A study assessing the antimicrobial activity against Gram-positive and Gram-negative bacteria revealed:
- Method : Disk diffusion method was employed to evaluate inhibition zones.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
